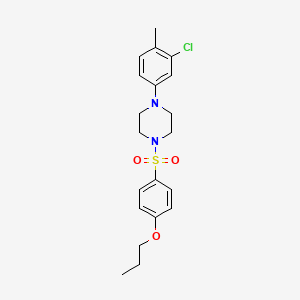
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
Mechanism of Action
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are often dysregulated in cancer and autoimmune diseases. By inhibiting BTK, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine can induce apoptosis in B-cell malignancies and suppress the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to have potent anti-tumor activity in preclinical studies, with significant tumor growth inhibition observed in various cancer models. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine in lab experiments include its high selectivity for BTK, its potent anti-tumor and anti-inflammatory activity, and its favorable safety profile. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine is that it may not be effective in all types of cancers and autoimmune diseases, as the expression and activation of BTK can vary between different cell types and disease states.
Future Directions
There are several potential future directions for the development and use of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine. One direction is to explore its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is to investigate its potential use in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to optimize the dosing and administration of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine in clinical settings.
Synthesis Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 4-propoxybenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with piperazine to yield 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine. The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been optimized to achieve high yields and purity.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to inhibit T-cell activation and cytokine production, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-14-26-18-6-8-19(9-7-18)27(24,25)23-12-10-22(11-13-23)17-5-4-16(2)20(21)15-17/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIKIMYMWPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)
![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)
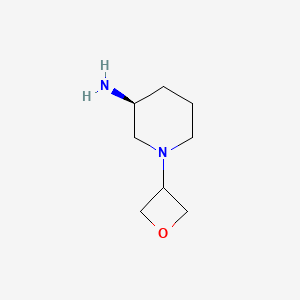
![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)
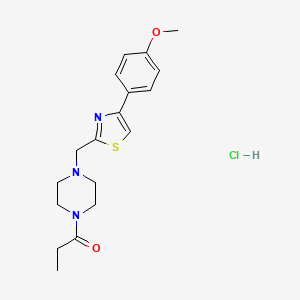
![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)
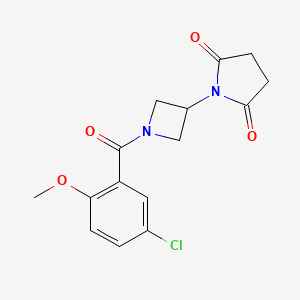
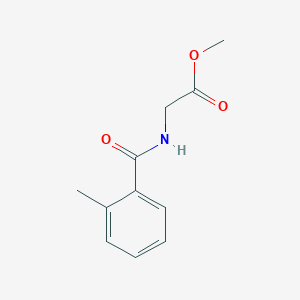
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)